4-(3-Fluoro-4-nitrophenyl)morpholine

Description

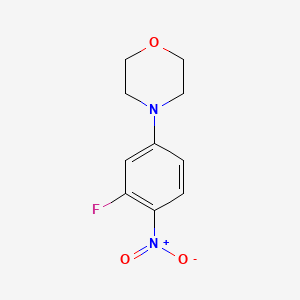

4-(3-Fluoro-4-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3) and a nitro group at the para position (C4). This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, antiparasitic agents, and antitumor drugs . The morpholine ring enhances solubility and metabolic stability, while the nitro group enables further functionalization (e.g., reduction to an amine for coupling reactions). The fluorine atom contributes to lipophilicity and may influence electronic effects or binding interactions in biological systems .

Properties

IUPAC Name |

4-(3-fluoro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVXZXWWCKAODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624280 | |

| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-62-3 | |

| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with morpholine. The reaction is carried out under neat conditions, where morpholine displaces one of the fluorine atoms on the benzene ring. The reaction mixture is heated to 60–65°C and stirred for 10 hours .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of catalysts and solvents can also be explored to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and ammonium chloride in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-(3-Fluoro-4-aminophenyl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)morpholine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by mimicking hydrogen bonds or altering the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position Isomers

2.1.1. 4-(2-Fluoro-4-nitrophenyl)morpholine

- Structure : Fluorine at C2, nitro at C3.

- Properties: Molecular weight: 226.21 g/mol (CAS 2689-39-6) . Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-nitrochlorobenzene with morpholine . Applications: Used in kinase inhibitor development (e.g., VPC-14449 analogs) .

2.1.2. 4-(4-Nitrophenyl)morpholine

- Properties: Melting point: 148–152°C (CAS 10389-51-2) . Synthesis: Reacts with 4-nitrochlorobenzene under basic conditions . Applications: Precursor for 4-morpholinoaniline in amide couplings; environmental pollutant studies . Key Difference: The absence of fluorine reduces lipophilicity and may decrease metabolic stability compared to fluorinated analogs .

2.2. Heteroatom-Modified Analogs

2.2.1. 4-(4-Nitrophenyl)thiomorpholine

- Structure : Sulfur replaces oxygen in the morpholine ring.

- Properties :

- Crystal Packing: Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the oxygen analog .

- Reactivity: Sulfur increases lipophilicity and serves as a "soft spot" for oxidation to sulfoxides/sulfones .

- Key Difference : Thiomorpholine derivatives exhibit enhanced membrane permeability compared to morpholine analogs, critical for CNS-targeting drugs .

2.2.2. 4-[(3-Fluorophenyl)acetyl]morpholine

- Structure : Morpholine linked to a 3-fluorophenyl group via an acetyl spacer.

- Applications : Antileishmanial agent; demonstrates the role of fluorine in enhancing bioactivity .

- Key Difference : The acetyl spacer alters electronic effects and steric bulk, reducing nitro group reactivity compared to direct phenyl substitution .

2.3. Functional Group Variations

2.3.1. 4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethylmorpholine

- Structure : Ethyl linker with trifluoromethyl and nitro groups.

- Properties :

2.3.2. 4-(3-(Trifluoromethyl)phenyl)morpholine

- Structure : Trifluoromethyl at C3.

- Properties :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Fluoronitrobenzene isomers (2- vs. 3-fluoro) influence SNAr reaction rates. 4-Fluoronitrobenzene reacts faster with morpholine than 3-fluoro analogs due to resonance effects .

- Biological Activity: Fluorine at C3 improves target binding in kinase inhibitors compared to non-fluorinated analogs, as seen in VPC-14449 derivatives .

- Crystallography : Thiomorpholine analogs exhibit distinct hydrogen-bonding patterns compared to morpholine, affecting solubility and formulation .

Biological Activity

4-(3-Fluoro-4-nitrophenyl)morpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : C10H11FN2O3

- Molecular Weight : 224.21 g/mol

- Structure : The compound features a morpholine ring substituted with a 3-fluoro-4-nitrophenyl group, which contributes to its biological activity.

The biological activity of 4-(3-Fluoro-4-nitrophenyl)morpholine can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.

- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been reported to activate the caspase pathway, promoting programmed cell death in certain cell types.

- Reactivity with Nucleophiles : The presence of the electron-withdrawing nitro group enhances the reactivity of the adjacent fluorine atom towards nucleophilic reagents, facilitating various biochemical reactions.

Antimicrobial Properties

Research indicates that derivatives of 4-(3-Fluoro-4-nitrophenyl)morpholine may exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Antidiabetic Potential

Morpholine derivatives have been explored for their antidiabetic properties. Certain studies suggest that modifications to the morpholine structure can enhance inhibitory activity against α-glucosidases, which are crucial in carbohydrate metabolism .

Cytotoxicity Studies

In laboratory settings, 4-(3-Fluoro-4-nitrophenyl)morpholine has shown varying degrees of cytotoxicity depending on dosage:

- Low Doses : Minimal toxicity observed; primarily targets specific cellular pathways.

- High Doses : Induces significant toxic effects including hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with 4-(3-Fluoro-4-nitrophenyl)morpholine led to increased apoptosis in human cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Testing : A series of tests against various bacterial strains revealed that certain derivatives exhibited promising antibacterial properties, warranting further investigation into their application as antimicrobial agents .

Biochemical Pathways

The compound interacts with various metabolic pathways:

- Metabolism : Cytochrome P450 enzymes are involved in its oxidative metabolism, leading to the formation of metabolites that could possess distinct biological activities.

- Transport Mechanisms : It is transported across cell membranes via specific transporters, influencing its bioavailability and distribution within tissues.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.